N-[(4-methylphenyl)methyl]piperidine-2-carboxamide
Description
N-[(4-Methylphenyl)methyl]piperidine-2-carboxamide is a piperidine-derived carboxamide featuring a 4-methylbenzyl substituent at the piperidine nitrogen and a carboxamide group at the 2-position of the piperidine ring. This compound has been synthesized via palladium-catalyzed C(3)–H alkylation of α-amino acid derivatives using methyl bromoacetate, as reported by Chen et al. (2013) . The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, facilitated by an 8-aminoquinoline (8-AQ) directing group, enabling selective functionalization of the piperidine backbone. This method highlights the compound’s synthetic accessibility for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h5-8,13,15H,2-4,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTOQCKYEBHXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]piperidine-2-carboxamide typically involves the reaction of piperidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reacted with a carboxamide derivative to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or phenyl ring.
Scientific Research Applications
N-[(4-methylphenyl)methyl]piperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological pathways. For example, it may act as an inhibitor of specific enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs, their substituents, physicochemical properties, and synthetic pathways:
*Note: CAS number shared due to structural similarity; differentiation via substituent position.
Key Observations
Substituent Position and Electronic Effects :
- The para-methyl group in the target compound vs. the meta-methyl isomer (Entry 2) demonstrates how regiochemistry influences steric and electronic environments. The para-substituted analog may exhibit enhanced stability due to reduced steric hindrance compared to the meta isomer .
- Chloro (Entry 3) and methoxy (Entry 4) substituents introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity and interaction with biological targets.
Pyrazine-containing analogs (Entry 5) introduce additional hydrogen-bonding sites, which may enhance binding affinity in biological systems .
Synthetic Accessibility :
- The target compound’s synthesis relies on advanced C–H activation methodologies, whereas analogs like Entry 3 and 5 use conventional amide coupling or deprotection steps .
Toxicity Profile :
- The methoxy-substituted analog (Entry 4) exhibits acute toxicity (Category 4 across routes), suggesting that electron-donating groups may enhance bioactivity but also adverse effects . In contrast, toxicity data for the target compound remains unreported, indicating a gap in safety profiling.
Biological Activity
N-[(4-methylphenyl)methyl]piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, applications, and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 4-methylphenyl group. Its molecular formula is , which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is believed to modulate receptor activity and enzyme functions, leading to various therapeutic effects. The compound may influence pathways associated with:
- Antimicrobial Activity : Studies suggest that derivatives of piperidine compounds exhibit antibacterial properties against resistant strains of bacteria, including Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli .
- Anticancer Properties : Research indicates that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound, against ESBL-producing E. coli. The results indicated significant inhibition at concentrations up to 50 mg/mL, with the highest zone of inhibition observed at this concentration .
- Anticancer Activity : Research on piperidine derivatives has shown promising results in inhibiting the growth of several cancer cell lines. The mechanism involves the modulation of key signaling pathways, including apoptosis-related pathways .
- Neuroprotective Effects : Investigations into the effects of piperidine compounds on central nervous system disorders revealed potential neuroprotective properties, suggesting their role in treating neurodegenerative diseases .
Q & A
Q. Advanced Research Focus
- Lipophilicity : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance membrane permeability (logP calculated via ChemDraw).
- Metabolic Pathways : Introduce fluorinated groups (e.g., 4-fluorophenyl) to slow oxidative metabolism, as seen in related compounds with extended half-lives .
- Solubility : Assess via shake-flask method in PBS (pH 7.4). Polar substituents (e.g., methoxy) improve aqueous solubility but may reduce CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
